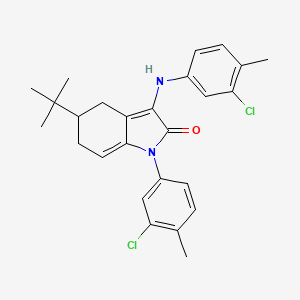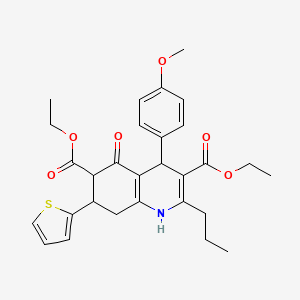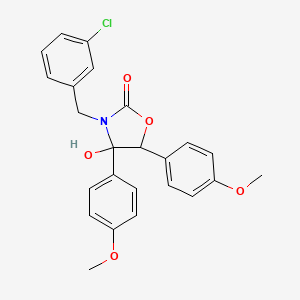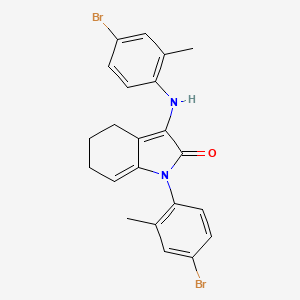
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE
Descripción general
Descripción
“N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” is a synthetic organic compound. Its structure includes a cyano group, dimethoxyphenyl group, and a piperidinylacetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 2-cyano-4,5-dimethoxyphenyl intermediate: This can be achieved through nitration, reduction, and subsequent cyanation of a suitable aromatic precursor.
Formation of the 3,5-dimethylpiperidin-1-yl intermediate: This involves the alkylation of piperidine followed by selective methylation.
Coupling of the intermediates: The final step involves coupling the two intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the piperidine ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Products may include primary amines or reduced aromatic rings.
Substitution: Products may include halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Biological Assays: Investigated for its potential as a bioactive compound in various assays.
Medicine
Pharmacological Studies: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or ion channels, modulating their activity. The cyano group and piperidine ring may play crucial roles in binding to the target site, influencing the compound’s efficacy and potency.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3,5-DIMETHYL-1-PIPERIDINYL)ACETAMIDE: can be compared with other cyano-substituted phenyl compounds or piperidine derivatives.
Uniqueness
Structural Features: The combination of a cyano group, dimethoxyphenyl group, and piperidinylacetamide moiety makes it unique.
Biological Activity: Its specific biological activity profile may differ from similar compounds, offering unique therapeutic potential.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12-5-13(2)10-21(9-12)11-18(22)20-15-7-17(24-4)16(23-3)6-14(15)8-19/h6-7,12-13H,5,9-11H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUHNMGEMCNHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(Z)-{1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1,2-dihydro-3H-indol-3-ylidene}methyl]phenyl}acetamide](/img/structure/B4309409.png)
![(2-bromo-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B4309417.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B4309419.png)
![3-nitrodibenzo[b,f]oxepine-1-carboxylic acid](/img/structure/B4309431.png)
![METHYL 2-({2-[(4,6-DIAMINO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)-2-PHENYLACETATE](/img/structure/B4309438.png)
![1-(3-METHYLPHENYL)-5-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE](/img/structure/B4309444.png)
![2-(3,4-DIMETHYLPHENYL)-5-METHYL-4-((E)-1-{5-[4-(TRIFLUOROMETHOXY)PHENYL]-2-FURYL}METHYLIDENE)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B4309451.png)



![2-[2,5-dioxo-1-phenyl-3-(2-phenylethyl)imidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4309474.png)
![2-[5-(4-Fluorophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4309500.png)


